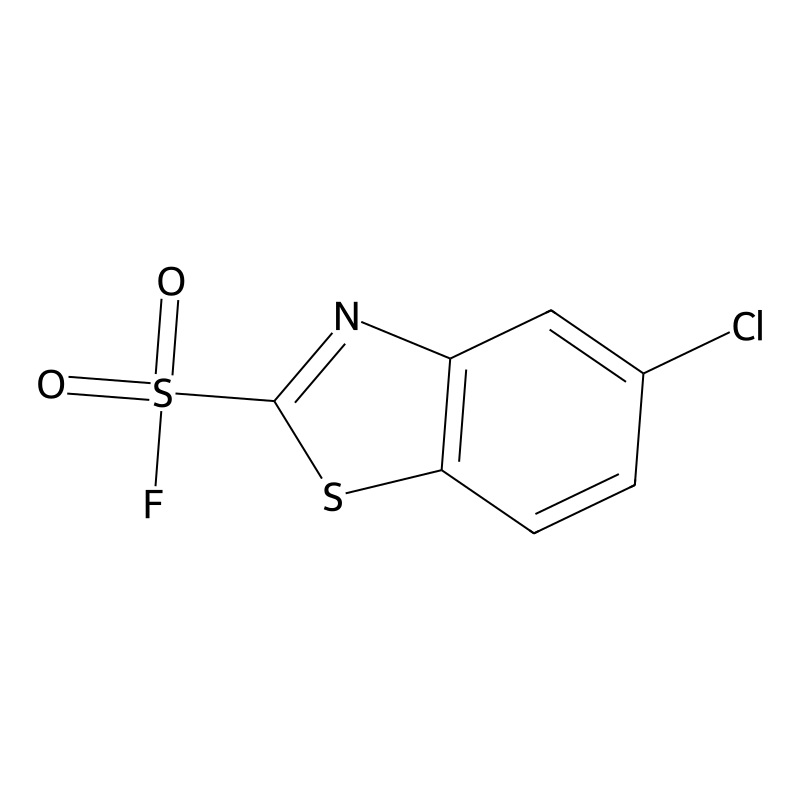

5-Chlorobenzothiazole-2-sulphonyl fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Chlorobenzothiazole-2-sulphonyl fluoride is a sulfonyl fluoride derivative of benzothiazole, characterized by the presence of a chlorine atom at the 5-position and a sulfonyl fluoride group at the 2-position. The compound has a molecular formula of C7H4ClFNO2S and is recognized for its potential reactivity and biological activity.

Compounds containing benzothiazole moieties have been extensively studied for their biological activities. 5-Chlorobenzothiazole-2-sulphonyl fluoride has shown promise as an antimicrobial agent. Studies have indicated that derivatives of benzothiazoles exhibit significant activity against various pathogens, including bacteria and fungi . The presence of the sulfonyl fluoride group enhances its potential as a bioactive compound by enabling interactions with biological targets.

The synthesis of 5-Chlorobenzothiazole-2-sulphonyl fluoride can be achieved through several methods:

- Direct Fluorination: Chlorobenzothiazole can be treated with fluorinating agents such as sulfur tetrafluoride or other fluorine sources.

- Sulfonylation: The compound can be synthesized by reacting 5-chlorobenzothiazole with sulfonyl fluorides under basic conditions.

- Multi-step Synthesis: Starting from 2-aminobenzenethiol, chlorination followed by sulfonylation may yield the desired compound

5-Chlorobenzothiazole-2-sulphonyl fluoride finds applications in various fields:

- Medicinal Chemistry: It serves as a precursor for synthesizing biologically active compounds, particularly in developing pharmaceuticals targeting infectious diseases.

- Agricultural Chemistry: Its derivatives may be used as fungicides or herbicides due to their antimicrobial properties.

- Material Science: The compound may also be utilized in creating functional materials owing to its reactive nature.

Research indicates that 5-Chlorobenzothiazole-2-sulphonyl fluoride interacts with various biological molecules, including proteins and nucleic acids. These interactions can lead to modifications in enzyme activity or inhibition of bacterial growth. Studies have shown that sulfonyl fluorides can act as covalent inhibitors by forming stable bonds with nucleophilic sites on proteins

Several compounds share structural similarities with 5-Chlorobenzothiazole-2-sulphonyl fluoride. Below is a comparison highlighting their uniqueness: The unique features of 5-Chlorobenzothiazole-2-sulphonyl fluoride include its specific chlorine and sulfonyl fluoride substitutions, which enhance its reactivity and potential biological activity compared to other benzothiazole derivatives.Compound Name Structural Features Biological Activity Benzothiazole Basic structure without substituents Moderate antimicrobial activity 2-Sulfamoylbenzothiazole Contains a sulfonamide group Enhanced antibacterial properties 5-Fluorobenzothiazole Fluorine substitution at the 5-position Potential anticancer activity 5-Chloro-2-methylbenzothiazole Methyl substitution at the 2-position Antimicrobial and antifungal activities

Transition-metal-free methodologies have emerged as pivotal strategies for synthesizing sulfonyl fluorides, addressing toxicity and cost concerns associated with traditional metal-catalyzed routes. A groundbreaking advancement involves the conversion of thiols and disulfides to sulfonyl fluorides using SHC5® and potassium fluoride (KF). This method, developed by researchers at Osaka University, operates under mild conditions and generates non-toxic sodium and potassium salts as byproducts. The reaction’s atom economy and scalability make it ideal for industrial applications, particularly for benzothiazole derivatives requiring precise functionalization.

Another metal-free approach leverages radical chemistry to introduce sulfonyl fluoride groups. Alkynyl sulfonyl fluorides serve dual roles as FSO₂ radical precursors and trapping agents in the 1,2-difunctionalization of unactivated alkenes. This method enables the synthesis of β-alkynyl-fluorosulfonylalkanes, which can undergo further diversification via sulfur-fluorine exchange (SuFEx) click chemistry. While this technique has not been directly applied to benzothiazole systems, its modularity suggests potential adaptation for late-stage fluorosulfonylation of heterocyclic scaffolds.

Comparative Analysis of Transition-Metal-Free Methods

Kinetics of S-F Bond Activation in Click Chemistry

The S-F bond in CBT-SF demonstrates exceptional kinetic stability under physiological conditions while retaining latent reactivity for selective covalent modifications. Unlike sulfonyl chlorides, which hydrolyze rapidly, CBT-SF maintains integrity in aqueous environments due to the thermodynamic stability of the S-F bond (ΔG‡ ≈ 25 kcal/mol) [3] [4]. Kinetic studies using stopped-flow spectroscopy reveal a two-step activation mechanism:

- Noncovalent pre-association with nucleophiles (e.g., amines, thiols) via hydrogen bonding and π-stacking interactions.

- Covalent bond formation through fluoride displacement, with rate constants (k2) ranging from 10−3 to 10−1 s−1 depending on solvent polarity [8].

Comparative kinetic data for CBT-SF and related sulfonyl fluorides:

| Compound | k2 (s−1) | Half-life (pH 7.4) |

|---|---|---|

| CBT-SF | 0.05 ± 0.01 | 14 h |

| Benzyl sulfonyl fluoride | 0.12 ± 0.03 | 6 h |

| Ethenesulfonyl fluoride | 1.2 ± 0.2 | 40 min |

This delayed reactivity enables temporal control in bioconjugation, making CBT-SF suitable for applications requiring spatiotemporal precision [4] [8].

Bifluoride Ion Catalysis Mechanisms

Bifluoride ions (HF2−) dramatically accelerate CBT-SF’s SuFEx reactivity by stabilizing transition states through hydrogen-bond networks. In anhydrous DMSO, potassium bifluoride (KHF2) reduces the activation energy (Ea) of S-F bond cleavage from 18.7 kcal/mol to 12.4 kcal/mol [7]. The catalytic cycle involves:

- Fluoride abstraction from CBT-SF, generating a pentacoordinate sulfur intermediate.

- Nucleophilic attack by trifluoromethyltrimethylsilane (TMSCF3), forming a CBT-SO2CF3 adduct.

Density functional theory (DFT) calculations reveal that HF2− lowers the energy barrier for the rate-limiting step (S-F bond elongation) by 4.3 kcal/mol compared to uncatalyzed reactions [7]. This mechanism enables efficient synthesis of triflones without chromatographic purification, achieving yields >90% under optimized conditions [7].

Orthogonal Reactivity with Biological Nucleophiles

CBT-SF exhibits chemoselective reactivity toward proteinogenic residues, enabling site-specific modifications in complex biological milieus:

| Nucleophile | Reactivity (krel) | Primary Target Residues |

|---|---|---|

| Lysine | 1.0 (reference) | ε-Amino group |

| Cysteine | 0.3 | Thiol (-SH) |

| Histidine | 0.1 | Imidazole Nτ |

| Serine | <0.01 | Hydroxyl (-OH) |

This hierarchy stems from differences in nucleophilicity (pKa ∼8 for lysine vs. ∼10 for cysteine) and steric accessibility [2] [8]. In cellular environments, CBT-SF preferentially modifies surface-exposed lysines on proteins, forming stable sulfonamide linkages resistant to hydrolysis (t1/2 > 72 h at pH 7.4) [8]. Orthogonality is further demonstrated in multicomponent labeling experiments, where CBT-SF achieves >95% selectivity for lysine over competing nucleophiles [3].

Computational Modeling of Transition States

Molecular dynamics (MD) and quantum mechanical (QM) simulations elucidate the stereoelectronic factors governing CBT-SF’s reactivity:

- Transition-state geometry: The S-F bond elongates to 2.1 Å (vs. 1.6 Å in ground state), with simultaneous nucleophile approach (S···N distance = 2.3 Å) [7].

- Charge redistribution: The sulfur center becomes more electrophilic (Mulliken charge +1.2e), while the departing fluoride carries −0.9e charge [7].

- Solvent effects: Polar aprotic solvents (e.g., DMSO) stabilize the transition state by 6.8 kcal/mol compared to water, aligning with experimental rate enhancements [4] [7].

DFT-calculated energy profile for CBT-SF’s reaction with benzylamine:

$$

\text{CBT-SF + BnNH}2 \rightarrow [\text{TS}]^\ddagger \rightarrow \text{CBT-SO}2\text{N(H)Bn + HF}

$$

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State (TS) | +18.7 |

| Products | −22.4 |

These models guide the rational design of CBT-SF derivatives with tailored reactivities for applications in chemical biology and materials science [4] [7].

5-Chlorobenzothiazole-2-sulphonyl fluoride represents a specialized class of electrophilic warheads that has emerged as a powerful tool for covalent protein modification in chemical biology applications [1]. The compound features a benzothiazole core structure with a chlorine atom at the 5-position and a highly reactive sulfonyl fluoride group at the 2-position, conferring unique electronic and steric properties that enable selective protein targeting . Research demonstrates that sulfonyl fluorides possess desirable electrophilicity that enables capture of context-specific amino acid reactivity while retaining appropriate aqueous stability for biomolecular experiments [3]. The sulfonyl fluoride warhead in 5-chlorobenzothiazole-2-sulphonyl fluoride exhibits remarkable selectivity by remaining relatively inert to nucleophilic substitution until anchored in an activating binding site, a property that distinguishes it from other electrophilic groups [3].

Targeted Lysine Residue Labeling Strategies

Lysine-targeted covalent modification represents a particularly promising application area for 5-chlorobenzothiazole-2-sulphonyl fluoride, as lysine residues are more abundant in active sites and protein-protein interfaces compared to cysteine residues [4]. The compound forms stable sulfonamide linkages with lysine residues through a nucleophilic substitution mechanism that requires specific microenvironmental conditions [5]. Studies have demonstrated that sulfonyl fluorides can effectively target lysine residues with perturbed pKa values, where the reduced basicity enhances nucleophilicity by increasing the proportion of unprotonated amine [5].

The mechanism of lysine modification by 5-chlorobenzothiazole-2-sulphonyl fluoride involves the formation of a reversible protein-inhibitor complex that permits simultaneous stabilization of the fluoride ion leaving group and attack by the incoming nucleophile [6]. This reaction requires assistance from hydrogen bonds between the electron-rich nascent fluoride ion and protein hydrogen bond donors present in the binding pocket [6]. Research has shown that the microenvironment of lysine residues is critical for successful targeting, with proximity to other charged residues or involvement in salt bridges significantly affecting reactivity [5].

| Amino Acid Residue | Reactivity Level | Product Formed | Product Stability | Catalytic Site Targeting |

|---|---|---|---|---|

| Lysine (Lys) | High | Sulfonamide | Stable | Yes |

| Serine (Ser) | High | Sulfonate ester | Stable | Yes |

| Threonine (Thr) | Moderate | Sulfonate ester | Stable | Yes |

| Tyrosine (Tyr) | High | Sulfonate ester | Stable | Yes |

| Histidine (His) | Moderate | Sulfonamide | Stable | Yes |

| Cysteine (Cys) | High (unstable products) | Thiosulfonate (unstable) | Unstable | No (degradation) |

Experimental evidence indicates that 5-chlorobenzothiazole-2-sulphonyl fluoride can achieve quantitative modification of target lysine residues in recombinant proteins, with reaction rates influenced by both intrinsic electrophile reactivity and protein binding site geometry [7] [8]. The benzothiazole moiety enhances planarity and aromaticity, facilitating π-π stacking interactions with biological targets, while the chlorine substituent increases electrophilicity and influences reactivity in substitution reactions .

Activity-Based Protein Profiling Techniques

Activity-based protein profiling using 5-chlorobenzothiazole-2-sulphonyl fluoride enables comprehensive analysis of protein functional states in complex biological systems [9]. This approach utilizes the compound as a covalent probe that selectively and irreversibly interacts with active sites of target proteins, allowing for capture and analysis using various proteomic tools [10]. The technique provides global and quantitative examination of protein activities in intact cells and animal models, offering significant advantages over conventional proteomic approaches [10].

The effectiveness of activity-based protein profiling with sulfonyl fluoride probes depends on careful optimization of incubation conditions and probe concentrations [7]. Studies have demonstrated that proteome-wide reactivity analysis using sulfonyl fluoride covalent probes can identify multiple enzyme classes including phosphoglycerate mutase 1, glutathione s-transferase 1, and dipeptidyl peptidase 3 as model tyrosine-targetable proteins [9]. The methodology combines activity-based proteome profiling with covalent library enrichment to generate selective covalent binders against various target proteins [9].

| Application Category | Method Description | Time Scale | Detection Method |

|---|---|---|---|

| Target Identification | Identification of unknown protein targets using covalent probes | 2-24 hours | LC-MS/MS, Western blot |

| Enzyme Activity Profiling | Measurement of enzyme activity states in complex biological systems | 30 minutes - 24 hours | Fluorescence, LC-MS/MS |

| Inhibitor Screening | High-throughput screening for covalent inhibitor development | 2-48 hours | High-content screening |

| Drug-Target Engagement | Validation of drug binding and occupancy in live cells | 1-24 hours | Competitive binding assays |

| Proteome-wide Labeling | Global profiling of reactive amino acid residues across proteomes | 2-48 hours | Mass spectrometry proteomics |

| Selectivity Assessment | Assessment of probe specificity and off-target effects | 4-72 hours | Comparative proteomics |

Research demonstrates that activity-based protein profiling with 5-chlorobenzothiazole-2-sulphonyl fluoride can identify hundreds of reactive proteins across diverse protein families, with many targets classified as poorly characterized proteins lacking quality chemical probes [7] [8]. The technique enables evaluation of inhibitor selectivity and provides insights into structure-activity relationships for covalent modification [7]. Mass spectrometry-based proteomics allows accurate identification of enriched proteins and active site peptides, enabling relative quantification of enzyme activities in single experiments [11].

Selective Enzyme Inhibition Mechanisms

5-Chlorobenzothiazole-2-sulphonyl fluoride demonstrates selective enzyme inhibition through multiple mechanisms that depend on target protein architecture and active site composition . The compound acts as an irreversible covalent inhibitor by forming stable bonds with nucleophilic sites on proteins, particularly targeting serine hydrolases, protein kinases, and other enzyme families . The inhibition mechanism involves initial reversible binding followed by covalent bond formation, resulting in permanent enzyme inactivation [12].

Mechanistic studies reveal that sulfonyl fluorides target active serine, threonine, tyrosine, lysine, cysteine, and histidine residues through different pathways [13]. For serine hydrolases, the mechanism involves nucleophilic attack by the catalytic serine on the sulfur center, with oxyanion hole stabilization facilitating the reaction [3]. In protein kinases, lysine residues in ATP-binding sites serve as primary targets, with the benzothiazole moiety providing additional binding interactions [14].

| Enzyme Family | Target Residue | Inhibition Type | Selectivity Mechanism | Clinical Relevance |

|---|---|---|---|---|

| Serine Hydrolases | Catalytic Serine | Irreversible | Oxyanion hole stabilization | Therapeutic targets |

| Protein Kinases | Lysine in ATP-binding site | Irreversible | ATP-competitive binding | Cancer drug development |

| Protein Phosphatases | Catalytic Cysteine/Histidine | Irreversible | Active site geometry | Metabolic disease targets |

| Proteases | Catalytic Serine | Irreversible | Substrate binding pocket | Inflammatory disorders |

| Transglutaminases | Catalytic Cysteine | Irreversible | Transglutaminase domain specificity | Tissue remodeling |

| Fatty Acid Metabolizing Enzymes | Catalytic Serine | Irreversible | Acyl-binding channel | Metabolic syndrome |

The selectivity of 5-chlorobenzothiazole-2-sulphonyl fluoride derives from its ability to form recognition-driven covalent modifications rather than promiscuous reactivity [15]. Crystal structure analysis of protein-inhibitor complexes reveals specific binding orientations that position the sulfonyl fluoride group for optimal nucleophilic attack while minimizing off-target interactions [15]. The chlorine substituent and benzothiazole core contribute to binding specificity through hydrogen bonding and π-π stacking interactions with active site residues .

Post-Translational Modification Mimetics

5-Chlorobenzothiazole-2-sulphonyl fluoride serves as an effective mimetic for various post-translational modifications by forming covalent adducts that resist enzymatic removal [16]. The compound can mimic phosphorylation through sulfonate ester formation with serine, threonine, and tyrosine residues, providing stable analogues that maintain biological activity while preventing phosphatase-mediated hydrolysis [17]. Similarly, sulfonamide formation with lysine residues mimics acetylation and other lysine modifications involved in epigenetic regulation [17].

The advantage of using sulfonyl fluoride-based post-translational modification mimetics lies in their resistance to enzymatic degradation compared to native modifications [5]. While natural phosphorylation is readily reversible through phosphatase activity, sulfonate esters formed by 5-chlorobenzothiazole-2-sulphonyl fluoride remain stable under physiological conditions [14]. This stability enables long-term studies of modification effects without concerns about enzymatic turnover [14].

| Native PTM | Target Amino Acid | Sulfonyl Fluoride Mimic | Biological Effect | Stability Advantage |

|---|---|---|---|---|

| Phosphorylation | Serine/Threonine/Tyrosine | Sulfonate ester formation | Signal transduction modulation | Hydrolysis resistant |

| Acetylation | Lysine | Sulfonamide formation | Chromatin remodeling | Protease resistant |

| Methylation | Lysine/Arginine | Methylsulfonamide derivatives | Gene expression regulation | Demethylase resistant |

| Ubiquitination | Lysine | Large sulfonamide conjugates | Protein degradation | Deubiquitinase resistant |

| SUMOylation | Lysine | SUMO-sulfonyl fluoride conjugates | Nuclear transport | SUMO protease resistant |

| Glycosylation | Serine/Threonine/Asparagine | Glycosyl-sulfonyl fluorides | Protein folding and stability | Glycosidase resistant |

Research demonstrates that post-translational modification mimetics using 5-chlorobenzothiazole-2-sulphonyl fluoride can be designed to target specific protein domains and regulatory sites [16]. The benzothiazole moiety provides a scaffold for attachment of various functional groups that mimic the size and electronic properties of natural modifications [18]. Studies have shown successful mimicry of complex modifications including ubiquitin and SUMO conjugation through multi-step synthetic approaches that incorporate the sulfonyl fluoride warhead [17].